
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-
Overview
Description
Synthesis Analysis
The synthesis of Cyclotrisiloxane involves reacting 3,3,3-trifluoropropyl magnesium chloride with methyltrimethoxysilane, which acts both as a reactant and solvent. This method is highlighted for its safety and convenience compared to industrial methods, offering good yield and high purity suitable for fluorosilicone elastomer preparation (Sun, 1982).
Molecular Structure Analysis
The molecular structure of similar cyclotrisiloxane compounds has been studied through X-ray crystallography, confirming the stereochemistry of substitutions at silicon atoms in siloxanes. This structural insight is crucial for understanding the compound's reactivity and properties (Gewald et al., 1993).
Chemical Reactions and Properties
Cyclotrisiloxanes undergo hydrolytic polycondensation and heterofunctional condensation reactions to form compounds with hexafluoroalkyl substituents. These reactions are key to modifying the compound's properties for specific applications (Khoroshavina & Nikolaev, 2011).
Physical Properties Analysis
The density and refractive index of Cyclotrisiloxane in mixtures with various aromatic hydrocarbons have been measured, providing insight into its physicochemical properties. These measurements help in understanding the compound's behavior in different environments (Yu et al., 2016).
Chemical Properties Analysis
Investigations into the mixing properties of Cyclotrisiloxane with organosilicon compounds at different temperatures have shed light on its chemical behavior. This data is essential for predicting how Cyclotrisiloxane interacts with other materials in various applications (Zhang et al., 2015).
Scientific Research Applications
Plasma deposition of thin films: Cyclotrisiloxane has been used in the plasma deposition of thin films, exhibiting properties suitable for the production of teflon- and silicone-like films. The study demonstrated the influence of substrate temperature and ion-bombardment on film properties (Favia, Caporiccio, & D'Agostino, 1994).
Polymerization and stereoregularity: The compound's isomers were used in anionic ring-opening polymerization to study the stereoregularity in resulting poly[methyl(3,3,3-trifluoropropyl)siloxane] polymers, revealing differences in physical properties based on the isomer used (Kuo, Saam, & Taylor, 1994).
Mixing properties with organosilicon compounds: The study of mixing properties with various organosilicon compounds at different temperatures provided insights into the compound's behavior in binary mixtures, important for understanding its applications in materials science (Zhang et al., 2015).
Basicity and reactivity studies: Research on the basicity of ethoxysilanes and cyclosiloxanes, including Cyclotrisiloxane, contributed to a deeper understanding of the reactivity of siloxane bonds, which is crucial for its applications in silicone-based materials (Khoroshavina & Nikolaev, 2011).
Physicochemical properties with aromatic hydrocarbons: Investigations into the physicochemical properties when mixed with various aromatic hydrocarbons at different temperatures provided valuable data for the compound's use in chemical engineering and materials science (Yu et al., 2016).
Preparation and properties of fluorosilicone elastomers: This study explored the preparation and properties of fluorosilicone and fluorosilicone elastomer with various contents of trifluoropropyl groups, contributing to the development of materials with specific thermal and solvent resistance properties (Cui et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the process of polymerization . It is used as a monomer in the synthesis of polysiloxanes, a type of silicone, which are major components of organosilicon materials .
Mode of Action
1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane participates in the ring-opening polymerization process . This process is initiated by water and catalyzed by strong organic bases . The compound interacts with its targets (water and the catalyst) to form a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures .
Biochemical Pathways
The compound affects the pathway of organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes . This process results in the formation of polysiloxanes, which are used in a wide range of applications including lubricants, insulating and coating materials, sealants, and adhesives .
Pharmacokinetics
Therefore, its bioavailability is largely dependent on the conditions of the polymerization process .
Result of Action
The result of the action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the production of a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures . These polysiloxanes have excellent chemical and physical properties, making them suitable for a wide range of applications .
Action Environment
The action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is influenced by environmental factors such as the presence of water and strong organic bases, which are necessary for the initiation and catalysis of the polymerization process . Additionally, the compound provides enhanced thermal stability and resistance to chemicals, making it suitable for use in various environments .
properties
IUPAC Name |
2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F9O3Si3/c1-25(7-4-10(13,14)15)22-26(2,8-5-11(16,17)18)24-27(3,23-25)9-6-12(19,20)21/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHQOCYXDNFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F9O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26702-40-9 | |
| Record name | 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26702-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7051892 | |
| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2374-14-3 | |
| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(trifluoropropyl)trimethylcyclotrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key physicochemical properties of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane and how do they influence its interactions with other compounds?
A1: 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane exhibits distinct physicochemical properties that dictate its interactions. Studies have investigated its mixing behavior with various aromatic hydrocarbons [] and organosilicon compounds [] at different temperatures. These studies revealed valuable information regarding excess molar volume, refractive index deviation, and other thermodynamic parameters. For instance, the compound shows negative excess molar volumes when mixed with nitrobenzene, ethylbenzene, anisole, and tert-butylbenzene, indicating attractive interactions between the molecules []. This knowledge is crucial for understanding its compatibility and potential applications in various formulations.
Q2: How does 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane contribute to improving the safety of Li-ion batteries?
A2: Research [] has demonstrated that 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane can act as a promising electrolyte additive for Li-ion batteries, specifically by enhancing their thermal stability. This compound undergoes ring-opening polymerization at elevated temperatures, triggered by lithiated graphite (LiCx). The resulting polymer effectively repairs the fractured solid electrolyte interphase (SEI) layer, inhibiting the exothermic reaction between LiCx and the electrolyte []. This targeted repair mechanism significantly improves the battery's safety profile by delaying thermal runaway.
Q3: Are there any potential applications of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane in the development of green materials?
A3: Yes, the compound serves as a key component in the synthesis of hydroxy-terminated fluorosilicone green rubber []. Its ring-opening copolymerization with other siloxane monomers enables the production of this environmentally friendly material, highlighting its potential in sustainable material science. This green rubber exhibits desirable properties for various applications, including those in demanding fields like aerospace and aviation [].
Q4: Beyond its use in Li-ion batteries, what other applications benefit from the unique properties of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane?
A4: The compound's compatibility with various organosilicon compounds makes it valuable in creating tailored mixtures with specific properties []. Its ability to influence refractive index and excess molar volume within these mixtures makes it particularly interesting for applications where precise control over optical and volumetric properties is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



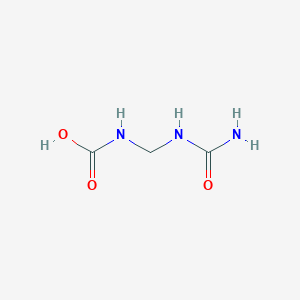
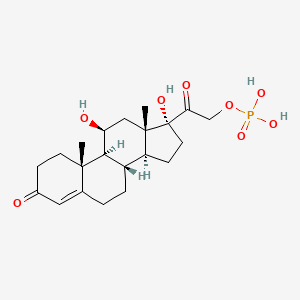
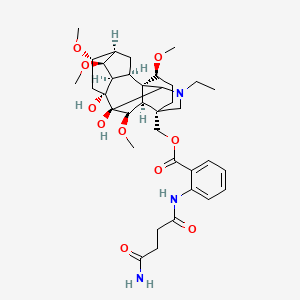
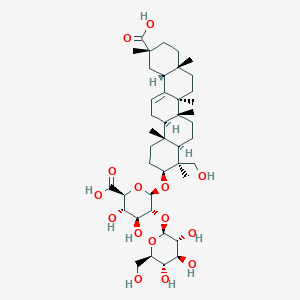



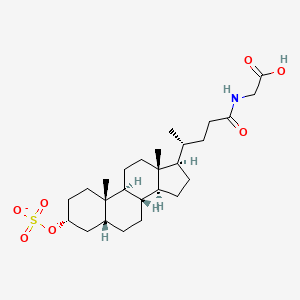
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
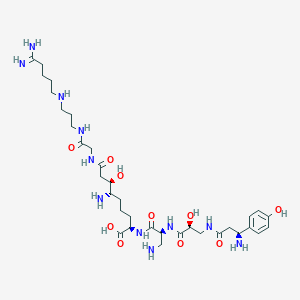
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)